molecular formula C12H11F2NO B2719933 2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide CAS No. 2445793-63-3

2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide

Cat. No.: B2719933
CAS No.: 2445793-63-3
M. Wt: 223.223
InChI Key: IKGIBCUUNJFFDQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of fluorine atoms in its structure imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

    Introduction of fluorine atoms: The fluorination step is crucial and can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The presence of fluorine atoms makes this compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, or alkoxides, resulting in the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Difluoro-N-phenylspiro[22]pentane-5-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its stability and bioavailability, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Its unique structure and chemical properties may lead to the development of novel therapeutics with improved efficacy and safety profiles.

Industry: In the industrial sector, 2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide is used in the synthesis of advanced materials, including polymers and catalysts. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in its structure may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide
  • 2,2-Difluoro-N-phenylspiro[2.2]pentane-3-carboxamide
  • 2,2-Difluoro-N-phenylspiro[2.2]pentane-4-carboxamide

Comparison: Compared to its analogs, 2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide is unique due to the position of the carboxamide group. This positional difference can significantly impact its chemical reactivity, biological activity, and physical properties. For instance, the 5-carboxamide variant may exhibit different binding affinities and selectivities in biological systems compared to the 1-carboxamide or 3-carboxamide variants.

Properties

IUPAC Name

2,2-difluoro-N-phenylspiro[2.2]pentane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c13-12(14)7-11(12)6-9(11)10(16)15-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIBCUUNJFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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